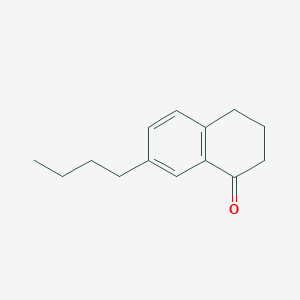

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

Overview of Tetrahydronaphthalenone Structural Motifs in Organic Chemistry

Tetrahydronaphthalenones, also known as tetralones, are a class of organic compounds characterized by a naphthalene (B1677914) ring system that is partially hydrogenated and contains a ketone functional group. The two most common isomers are α-tetralone (3,4-dihydro-1(2H)-naphthalenone) and β-tetralone (3,4-dihydro-2(1H)-naphthalenone). These structures are considered valuable building blocks in organic synthesis. semanticscholar.org

The fusion of an aromatic ring with a cyclohexanone (B45756) ring imparts a unique combination of reactivity. The aromatic portion can undergo electrophilic substitution reactions, while the ketone and the adjacent methylene (B1212753) groups in the alicyclic ring offer sites for a variety of nucleophilic additions, condensations, and enolate chemistry. This dual reactivity makes tetralones versatile starting materials for the synthesis of more complex molecules, including natural products and pharmaceutical agents. semanticscholar.org

Significance of 7-Substituted Tetrahydronaphthalenones as Chemical Scaffolds

The substitution pattern on the tetralone scaffold plays a crucial role in determining the molecule's physical, chemical, and biological properties. Substituents on the aromatic ring can influence the reactivity of both the aromatic and the alicyclic portions of the molecule through electronic effects (both inductive and resonance).

Specifically, the 7-position of the tetralone ring is of considerable interest in medicinal chemistry. Research has demonstrated that substituents at this position can significantly impact the biological activity of the resulting compounds. For instance, various 7-substituted α-tetralone derivatives have been synthesized and investigated for their potential as inhibitors of enzymes such as monoamine oxidase, which is a target for the treatment of neurological disorders.

The general synthetic approach to 7-substituted tetralones often involves a Friedel-Crafts acylation of a substituted benzene (B151609) derivative with a suitable dicarboxylic acid anhydride (B1165640) or γ-butyrolactone. wikipedia.org For example, the synthesis of a 7-alkyl-substituted tetralone would likely start with an alkyl-substituted benzene.

Scope and Research Focus on 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one

This article will focus exclusively on the chemical compound this compound. Due to the limited availability of specific experimental data for this compound, the discussion will be based on the established principles of tetralone chemistry and the known effects of alkyl substituents on the tetralone scaffold. The following sections will explore its likely chemical and physical properties, potential synthetic routes, and spectroscopic characteristics, drawing parallels with closely related and well-documented analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-butyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-11-8-9-12-6-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIAPDKMAVLWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(CCCC2=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One and Analogous Structures

Historical and Classical Approaches to Tetrahydronaphthalenone Synthesis

Historically, the synthesis of the tetralone core has been dominated by intramolecular Friedel-Crafts reactions. wikipedia.orgsemanticscholar.org One of the most common methods involves the cyclization of 4-phenylbutanoic acid or its derivatives. wikipedia.org This reaction is typically promoted by strong acids such as polyphosphoric acid or methanesulfonic acid. wikipedia.org Another classical approach is the Haworth reaction, which utilizes the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640), followed by reduction and subsequent intramolecular cyclization. For instance, benzene (B151609) can be acylated with succinic anhydride to form 3-benzoylpropanoic acid, which is then reduced and cyclized to yield the basic 1-tetralone (B52770) structure. wikipedia.orgsemanticscholar.org

The table below summarizes some classical methods for synthesizing the parent 1-tetralone.

| Starting Material | Key Reagents | Reaction Type |

|---|---|---|

| 4-Phenylbutanoic acid | Polyphosphoric acid, Methanesulfonic acid | Intramolecular Friedel-Crafts Acylation |

| Benzene and Succinic anhydride | AlCl₃, followed by reduction (e.g., Clemmensen) and cyclization | Haworth Reaction (Friedel-Crafts Acylation/Cyclization) |

| γ-Butyrolactone and Benzene | AlCl₃ | Friedel-Crafts Acylation |

| 4-Phenylbutanoyl chloride | SnCl₄ or HFIP | Intramolecular Friedel-Crafts Acylation |

Modern Catalytic Strategies for the Construction of the Tetralin Core

Recent advances in catalysis have provided more efficient and selective methods for constructing the tetralin core, which is the hydrogenated naphthalene (B1677914) structure found in tetralones.

Palladium catalysis has emerged as a powerful tool in organic synthesis. researchgate.net Palladium-catalyzed reactions, such as the Catellani reaction, can be employed for the ortho-arylation of iodoarenes, which can be a step toward building the necessary carbon framework for cyclization. researchgate.net Furthermore, palladium-catalyzed dipolar cycloaddition reactions offer an efficient pathway to construct cyclic compounds, including those with a tetrahydronaphthalene skeleton. acs.org These methods often exhibit high efficiency and good functional group tolerance under mild conditions. acs.org Another modern approach involves a palladium(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling reaction of free aliphatic acids, which can be used to prepare tetralins and other biologically significant scaffolds. nih.govresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has gained prominence for its ability to promote enantioselective reactions. researchgate.net In the context of cyclic compound formation, organocatalysis can be used to synthesize chiral building blocks that can then be converted into tetralones. semanticscholar.org For example, baker's yeast-mediated reduction of certain precursors can yield chiral alcohols that are key intermediates in the synthesis of enantiomerically pure tetralones. semanticscholar.orgnih.gov Supramolecular organocatalysis has also been employed in the asymmetric synthesis of related heterocyclic structures like tetrahydroquinolines. nih.gov

Regioselective Alkylation and Acylation Strategies for 7-Substitution

To synthesize 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one, the butyl group must be introduced at the 7-position of the tetralone ring. This requires regioselective methods. Friedel-Crafts acylation or alkylation of a pre-formed tetralone or a suitable precursor is a common strategy. The directing effects of existing substituents on the aromatic ring will determine the position of the incoming group. For instance, starting with a substituted benzene derivative that will lead to a 6-substituted tetralone can direct acylation or alkylation to the desired 7-position.

A clean-chemistry approach for the synthesis of substituted 2-tetralones involves a single-stage acylation-cycloalkylation process. This method uses the reaction of a 1-alkene with a substituted phenylacetic acid in a mixture of trifluoroacetic anhydride and phosphoric acid. nih.gov This process avoids the use of harsh reagents like aluminum trichloride (B1173362) and chlorinated solvents. nih.gov

The table below outlines general strategies for achieving 7-substitution.

| Strategy | Key Reagents/Reaction | Description |

|---|---|---|

| Friedel-Crafts Acylation of a Substituted Precursor | Butyryl chloride or Butyric anhydride, Lewis Acid (e.g., AlCl₃) | Introduction of a butyryl group onto an appropriately substituted aromatic precursor prior to cyclization. |

| Friedel-Crafts Alkylation of a Substituted Precursor | Butyl halide, Lewis Acid (e.g., AlCl₃) | Direct introduction of a butyl group onto a suitable aromatic precursor. Prone to rearrangements. |

| Directed ortho-Metalation (DoM) | Strong base (e.g., n-BuLi), followed by an electrophile (e.g., butyl bromide) | A directing group on the aromatic ring guides deprotonation to the ortho position, followed by quenching with a butyl electrophile. |

| Cross-Coupling Reactions | Palladium or Nickel catalyst, Butyl-organometallic reagent (e.g., Butylmagnesium bromide) | Coupling of a 7-halo-tetralone derivative with a butyl-containing organometallic reagent. |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of tetralone derivatives is of significant interest, particularly for pharmaceutical applications. chemicalbook.com Chemo-enzymatic approaches have been successfully used to prepare enantiomerically pure natural tetralones. nih.gov These methods often involve enzymatic transformations, such as lipase-mediated resolution of racemic alcohols or baker's yeast-mediated reductions, to generate chiral building blocks. semanticscholar.orgnih.gov These chiral intermediates are then carried through a series of steps, including ring closure, to yield the final enantiopure tetralone. nih.gov

Rhodium-catalyzed asymmetric hydroacylation of ortho-allylbenzaldehydes is another modern method that can produce chiral tetralones with high enantioselectivity. organic-chemistry.org

Functional Group Interconversions Leading to the Ketone Moiety

The ketone group of the tetralone can be formed through various functional group interconversions. ub.edusolubilityofthings.comimperial.ac.uk One of the most direct methods is the intramolecular Friedel-Crafts acylation of a carboxylic acid or acid chloride, as mentioned earlier. wikipedia.orgorganic-chemistry.org

Alternatively, the tetralone can be synthesized from a pre-existing tetralin (1,2,3,4-tetrahydronaphthalene) through oxidation of the benzylic position. orgsyn.org Reagents such as chromic anhydride can be used for this purpose. orgsyn.org Another route involves the Birch reduction of a naphthalene derivative. For example, 1-tetralone can be reduced to 1-tetralol, which can then be re-oxidized to the ketone if needed, or the entire aromatic system can be reduced depending on the conditions. wikipedia.org

The synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione has been achieved through the air oxidation of a bis(trimethylsilyloxy)diene precursor, highlighting a modern approach to forming the ketone functionality. mdpi.com

Chemical Reactivity and Transformational Chemistry of 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One

Reactions at the Ketone Functionality

The carbonyl group in 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is a primary site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions.

Reduction and Oxidation Processes

The ketone functionality can be readily reduced to the corresponding alcohol, 7-butyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent provides a mild and effective method for this reduction. A more potent reducing agent, lithium aluminum hydride (LiAlH4), can also be employed. The choice of reducing agent can sometimes influence the stereochemistry of the resulting alcohol.

Conversely, while the ketone itself is in a stable oxidation state, the adjacent α-methylene group can undergo oxidation under specific conditions. For example, oxidation with selenium dioxide can introduce a second carbonyl group to form a diketone.

| Reaction | Reagents and Conditions | Product |

| Reduction to Alcohol | NaBH4, Methanol | 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | 6-Butyl-1,2,3,4-tetrahydronaphthalene |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | 6-Butyl-3,4-dihydro-2H-benzo[b]oxazin-2-one |

This table presents plausible reactions based on the general reactivity of ketones.

Carbonyl Additions and Condensations

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add to the carbonyl to form tertiary alcohols.

Condensation reactions, such as the aldol (B89426) condensation, can occur at the α-methylene position. In the presence of a base, the ketone can form an enolate, which can then react with an aldehyde or another ketone. Intramolecular condensation reactions are also possible under appropriate conditions. The Mannich reaction, involving formaldehyde (B43269) and a secondary amine, can introduce an aminomethyl group at the α-position.

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The outcome of these reactions is directed by the combined electronic effects of the butyl group and the annulated ring system which includes the ketone. The butyl group is an ortho-, para-directing activator, while the carbonyl group is a deactivating meta-director with respect to the aromatic ring to which it is attached.

Given the position of the butyl group at C-7, electrophilic attack will preferentially occur at positions ortho and para to it. Therefore, substitution is expected to be directed to the C-6 and C-8 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 6-Nitro-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one and 8-Nitro-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one |

| Bromination | Br2, FeBr3 | 6-Bromo-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one and 8-Bromo-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 6-Acyl-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one and 8-Acyl-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one |

This table illustrates expected outcomes based on established principles of electrophilic aromatic substitution.

Transformations of the Tetrahydronaphthalene Aliphatic Ring

The aliphatic ring of the tetrahydronaphthalene core can also undergo chemical transformations. Dehydrogenation of the tetralone system can lead to the formation of the corresponding naphthol derivative. This aromatization can be achieved using catalysts such as palladium on carbon (Pd/C) at elevated temperatures.

The methylene (B1212753) groups of the aliphatic ring can be functionalized under certain conditions, although this is generally less facile than reactions at the ketone or aromatic ring. Radical halogenation, for instance, could potentially introduce a halogen atom at one of the benzylic positions (C-4).

Derivatization Strategies for Structural Diversification

The structural framework of this compound allows for extensive derivatization to generate a library of structurally diverse compounds. These strategies often utilize the reactivity of the ketone and the aromatic ring.

Amination Reactions

Amination reactions provide a route to introduce nitrogen-containing functional groups, which are prevalent in many biologically active molecules. Reductive amination of the ketone functionality is a common strategy. This typically involves the reaction of the ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the corresponding amine.

Halogenation Reactions

Halogenation of this compound can be directed to two principal locations: the α-carbon atom adjacent to the carbonyl group (the C2 position) or the aromatic ring. The regiochemical outcome is highly dependent on the choice of reagents and reaction conditions.

α-Halogenation: The methylene group at the C2 position, being alpha to the ketone, is activated and can be readily halogenated under appropriate conditions. This reaction typically proceeds via an enol or enolate intermediate. For instance, the bromination of substituted 1-tetralones has been effectively carried out at the 2-position by reacting the ketone with an equimolar amount of bromine in a solvent such as diethyl ether or carbon disulfide at room temperature. google.com This type of reaction provides a direct route to 2-halo-tetralone derivatives, which are valuable precursors for further synthetic manipulations.

Aromatic Halogenation: The butyl group at the C7 position is an activating, ortho-, para- directing group for electrophilic aromatic substitution. Consequently, halogenation of the aromatic ring is expected to occur at the C6 and C8 positions. The synthesis of 8-bromo-7-methoxy-α-tetralone from 7-methoxy-α-tetralone using N-bromosuccinimide (NBS) in acetonitrile (B52724) demonstrates the feasibility of introducing a halogen at the position ortho to an activating group on the tetralone ring system. researchgate.netresearchgate.net By analogy, reacting this compound with electrophilic halogenating agents like NBS or bromine in the presence of a Lewis acid catalyst would likely yield a mixture of 6-halo and 8-halo derivatives. The precise ratio of these products would be influenced by steric hindrance and the specific conditions employed.

The table below summarizes the potential halogenation reactions for this compound.

| Reaction Type | Position | Reagent(s) | Product(s) |

| α-Bromination | C2 | Br₂ in Et₂O | 2-Bromo-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one |

| Aromatic Bromination | C6 & C8 | NBS in CH₃CN | 6-Bromo-7-butyl- & 8-Bromo-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one |

Ether and Alkyl Chain Modifications

Modifications involving the carbonyl group to form ethers or transformations of the butyl side chain represent important synthetic pathways for functionalizing the parent molecule.

Ether Formation via Ketone Reduction: The carbonyl group at C1 can be converted into an ether through a two-step sequence. The first step involves the reduction of the ketone to a secondary alcohol, forming 7-butyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is readily accomplished using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. researchgate.net The resulting 1-tetralol derivative can then be converted to an ether. A common method for this second step is the Williamson ether synthesis, where the alcohol is treated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to yield the corresponding ether.

| Step | Reaction Type | Reagent(s) | Intermediate/Product |

| 1 | Ketone Reduction | NaBH₄ in EtOH | 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| 2 | Etherification | 1. NaH2. CH₃I | 1-Methoxy-7-butyl-1,2,3,4-tetrahydronaphthalene |

Alkyl Chain Modifications: The n-butyl substituent on the aromatic ring possesses a benzylic carbon atom (the carbon directly attached to the ring), which is a site of enhanced reactivity. This allows for selective modifications of the side chain.

One significant transformation is the oxidation of the alkyl side chain. When an alkylbenzene derivative with at least one benzylic hydrogen is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), the entire alkyl chain is cleaved and oxidized to a carboxylic acid group. libretexts.org Applying this to 7-butyl-1-tetralone would result in the formation of 7-carboxy-1,2,3,4-tetrahydronaphthalen-1-one.

Alternatively, the benzylic position can undergo radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light selectively introduces a bromine atom at the benzylic carbon of the butyl group. This reaction would yield 7-(1-bromobutyl)-1,2,3,4-tetrahydronaphthalen-1-one, a versatile intermediate for further nucleophilic substitution reactions at the side chain.

| Reaction Type | Position | Reagent(s) | Product |

| Side-Chain Oxidation | Benzylic Carbon | KMnO₄, heat | 7-Carboxy-1,2,3,4-tetrahydronaphthalen-1-one |

| Benzylic Bromination | Benzylic Carbon | NBS, radical initiator, light | 7-(1-Bromobutyl)-1,2,3,4-tetrahydronaphthalen-1-one |

Advanced Spectroscopic and Structural Elucidation of 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's stereochemistry.

The ¹H NMR spectrum of 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the protons of the butyl side chain. The aromatic region is particularly informative. Based on the substitution pattern, the proton at position 8 (H-8), being ortho to the carbonyl group, is expected to be the most deshielded and appear as a doublet. The protons at positions 5 and 6 would appear as a doublet and a doublet of doublets, respectively, with their chemical shifts influenced by the electron-donating butyl group at C-7.

The aliphatic portion of the tetralone core consists of three methylene (B1212753) groups. The protons at C-2, adjacent to the carbonyl, are expected to appear as a triplet around 2.6 ppm. The protons at C-4, adjacent to the aromatic ring, would also be a triplet, while the C-3 protons would appear as a multiplet. The butyl group will exhibit a characteristic pattern: a triplet for the terminal methyl group, a triplet for the α-methylene group, and two sextets for the internal methylene groups.

The ¹³C NMR spectrum provides complementary information. The most downfield signal is the carbonyl carbon (C-1) at approximately 198 ppm. The aromatic region will show six distinct signals, with the carbons attached to the butyl group (C-7) and the carbonyl group (C-4a, C-8a) having characteristic shifts. The aliphatic carbons of the tetralone ring and the butyl chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 7.95 | d | ~8.0 |

| H-5 | 7.25 | d | ~8.0 |

| H-6 | 7.10 | dd | ~8.0, ~2.0 |

| H-2 (2H) | 2.62 | t | ~6.5 |

| H-4 (2H) | 2.95 | t | ~6.1 |

| H-3 (2H) | 2.10 | m | - |

| -CH₂- (Butyl α) | 2.65 | t | ~7.6 |

| -CH₂- (Butyl β) | 1.60 | sext | ~7.5 |

| -CH₂- (Butyl γ) | 1.35 | sext | ~7.4 |

| -CH₃ (Butyl δ) | 0.93 | t | ~7.3 |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 198.2 |

| C-7 | 145.0 |

| C-8a | 143.5 |

| C-5 | 132.8 |

| C-8 | 128.5 |

| C-6 | 126.5 |

| C-4a | 125.8 |

| C-2 | 39.1 |

| C-4 (Butyl α) | 35.5 |

| C-3 | 33.4 |

| C-4 | 29.3 |

| C-2 (Butyl β) | 23.0 |

| C-3 (Butyl γ) | 22.4 |

| C-1 (Butyl δ) | 13.9 |

To confirm the assignments from one-dimensional NMR, 2D techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. Key correlations would be observed between H-2/H-3 and H-3/H-4 in the aliphatic ring. Within the butyl side chain, correlations would be seen between the α-CH₂, β-CH₂, γ-CH₂, and terminal CH₃ protons, confirming the integrity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

H-8 correlating to the carbonyl carbon C-1 and C-4a.

H-5 correlating to C-7 and C-4a.

Protons of the α-methylene of the butyl group correlating to C-6, C-7, and C-8.

H-4 protons correlating to C-5 and C-8a.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₁₄H₁₈O), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass to within a few parts per million (ppm).

Interactive Data Table: Predicted HRMS Data for this compound (C₁₄H₁₈O)

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 202.13577 |

| [M+H]⁺ | 203.14305 |

| [M+Na]⁺ | 225.12499 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. semanticscholar.org

The FT-IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretch of the conjugated ketone, expected around 1685 cm⁻¹. Other key absorptions would include:

Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). nist.gov

Aliphatic C-H stretch: Strong bands from the tetralone ring and the butyl chain just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.

C-H bending: Various bands in the fingerprint region below 1400 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic C=C ring stretching vibrations are often strong in the Raman spectrum. The non-polar C-H and C-C bonds of the aliphatic ring and butyl chain would also be expected to show distinct Raman signals.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3070 | 3070 | Medium |

| Aliphatic C-H Stretch | 2958, 2930, 2872 | 2958, 2930, 2872 | Strong |

| C=O Stretch | 1685 | 1685 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1605, 1580 | 1605, 1580 | Medium (IR), Strong (Raman) |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

Electronic spectroscopy (UV-Vis) provides information about the conjugated π-system of the molecule. Based on the parent compound 1-tetralone (B52770), this compound is expected to exhibit two main absorption bands. nih.gov

A strong absorption band at shorter wavelengths (around 250 nm), corresponding to a π→π* transition within the benzoyl system.

A weaker, longer-wavelength band (around 295 nm) resulting from the formally forbidden n→π* transition of the carbonyl group.

The butyl group is an alkyl substituent and acts as a weak auxochrome, which would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to the unsubstituted 1-tetralone.

Fluorescence spectroscopy of the parent hydrocarbon, 1,2,3,4-tetrahydronaphthalene, shows vibronic features in its S1(π,π*) state. researchgate.net However, the presence of the carbonyl group in tetralone derivatives often leads to efficient intersystem crossing, which can quench fluorescence. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent at room temperature.

X-ray Crystallography of Co-Crystals and Derivatives for Solid-State Structure (if available)

While a crystal structure for this compound itself is not available, valuable structural insights can be drawn from closely related analogs. The single-crystal X-ray diffraction of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one has been reported. researchgate.net

This analog crystallizes in the monoclinic P2₁/c space group. researchgate.net The analysis reveals that the fused benzene (B151609) ring is planar, as expected. The hydrogenated cyclohexane ring, which contains the ketone, adopts a conformation that is typically described as a "sofa" or "half-chair," where the carbon atoms C-2 and C-3 are out of the plane of the aromatic ring. This non-planar conformation is a characteristic feature of the tetralone skeleton.

It is highly probable that this compound would adopt a very similar solid-state packing and molecular conformation. The primary difference would be the orientation of the flexible butyl group extending from the C-7 position of the planar aromatic ring.

Computational and Theoretical Investigations of 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental molecular properties of 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one. ijcce.ac.irresearchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to optimize the molecule's geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. dergipark.org.tr These calculations provide a detailed picture of the three-dimensional arrangement of atoms.

Furthermore, DFT allows for the calculation of various electronic properties. These include the total energy of the molecule, dipole moment, and polarizability, which are crucial for understanding its interactions with other molecules and with electric fields. dergipark.org.tr Vibrational frequencies can also be computed, which correspond to the energies of infrared and Raman spectral bands, aiding in the experimental characterization of the compound.

Conformational Analysis and Potential Energy Surface (PES) Scans

The flexibility of the tetrahydronaphthalene ring system and the butyl substituent means that this compound can exist in multiple conformations. lumenlearning.comnih.gov Conformational analysis is the study of these different spatial arrangements and their relative energies. lumenlearning.com By performing Potential Energy Surface (PES) scans, computational chemists can map out the energy landscape of the molecule as a function of specific dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of a molecule. ijopaar.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally indicates a more reactive species.

Computational methods can accurately calculate the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.com This information helps to predict which parts of the molecule are most likely to be involved in chemical reactions. Furthermore, the HOMO-LUMO gap is related to the electronic absorption properties of the molecule. The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can be observed in the UV-visible spectrum. ijopaar.com

Table 1: Frontier Molecular Orbital Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. globalresearchonline.net It is calculated by determining the electrostatic potential at various points on the electron density surface. The MESP is typically color-coded, with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). nih.gov

For this compound, the MESP surface would likely show a region of negative potential around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen. nih.gov The hydrogen atoms of the butyl group and the aromatic ring would likely be in regions of positive potential. This mapping is invaluable for predicting how the molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. globalresearchonline.net

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Organic molecules with extended π-conjugated systems can exhibit significant NLO properties. nih.gov Computational chemistry can be used to predict the NLO properties of this compound by calculating its polarizability (α) and hyperpolarizabilities (β and γ). researchgate.net

These calculations can help to assess the potential of this molecule and its derivatives as NLO materials. researchgate.net The presence of the aromatic ring and the carbonyl group in this compound provides a degree of electron delocalization, which is a prerequisite for NLO activity. Computational screening can guide synthetic efforts towards molecules with enhanced NLO responses.

Table 2: Non-Linear Optical Properties

| Property | Symbol | Description |

| Polarizability | α | A measure of the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β | Related to the second-order NLO response, such as second-harmonic generation. |

| Second Hyperpolarizability | γ | Related to the third-order NLO response, such as third-harmonic generation. |

Mechanistic Elucidation of Reactions via Computational Methods

Computational methods are a powerful tool for investigating the mechanisms of chemical reactions. semanticscholar.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. nih.gov This involves locating the transition state structures that connect reactants to products and calculating the activation energies for each step.

By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. semanticscholar.org This information is crucial for optimizing reaction conditions to improve yields and selectivity. For example, computational studies could be used to understand the regioselectivity of electrophilic substitution on the aromatic ring or the stereoselectivity of reactions at the carbonyl group.

Structure Activity/property Relationship Studies of 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One Derivatives Excluding Clinical Efficacy

Impact of Substituent Variation on Chemical Reactivity and Selectivity

The chemical behavior of 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one and its derivatives is primarily dictated by the interplay between the electron-donating butyl group, the aromatic ring, and the reactive carbonyl group on the alicyclic ring. The position and nature of substituents can significantly modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and the selectivity of its reactions.

The reactivity of the 1-tetralone (B52770) core is centered around two main regions: the α-methylene group (C2 position) adjacent to the carbonyl, and the aromatic ring. wikipedia.org The α-methylene group is susceptible to enolization and subsequent reactions, such as alkylation, condensation, and halogenation. wikipedia.org The presence of the butyl group at the 7-position, being an electron-donating alkyl group, can subtly influence the reactivity of the aromatic ring in electrophilic substitution reactions. Generally, electron-donating groups activate the aromatic ring towards electrophilic attack and direct incoming substituents to the ortho and para positions.

In the case of this compound, the positions ortho (C6 and C8) and para (C5) to the butyl group would be activated. This directing effect is crucial in the synthesis of further derivatized analogs, allowing for regioselective introduction of other functional groups that can be used to modulate the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups at these positions can fine-tune the electronic landscape of the entire molecule.

The following table illustrates the general influence of substituent type on the reactivity of a generic tetralone aromatic ring in electrophilic aromatic substitution reactions.

| Substituent Type at C7 | Electronic Effect | Influence on Aromatic Ring Reactivity | Directing Effect for Further Substitution |

| Alkyl (e.g., Butyl) | Electron-donating | Activating | Ortho, Para-directing |

| Methoxy | Strongly Electron-donating | Strongly Activating | Ortho, Para-directing |

| Halogen (e.g., Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para-directing |

| Nitro | Strongly Electron-withdrawing | Strongly Deactivating | Meta-directing |

Stereochemical Influences on Molecular Recognition and Binding

The 1,2,3,4-tetrahydronaphthalen-1-one structure is not planar, and substituents on the alicyclic ring can introduce chirality. For instance, substitution at the C2, C3, or C4 positions can create stereocenters. The spatial arrangement of these substituents is often critical for molecular recognition and binding affinity to biological targets such as receptors and enzymes.

While this compound itself is achiral, derivatives with substituents on the saturated ring will exist as enantiomers or diastereomers. The stereochemistry of these derivatives plays a pivotal role in their interaction with chiral biological macromolecules. For example, in studies of aminotetralin derivatives, a trans stereochemical relationship between the amino group and other substituents was found to be crucial for optimal binding affinity to opioid receptors. sci-hub.st This highlights that the three-dimensional shape of the molecule is a key determinant for a precise fit into a receptor's binding pocket.

The table below provides a hypothetical illustration of how stereochemistry can impact receptor binding affinity, based on general principles observed in related structures.

| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) - Hypothetical |

| (R)-2-Methyl-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one | R at C2 | 50 |

| (S)-2-Methyl-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one | S at C2 | 500 |

| cis-2,4-Dimethyl-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one | cis | 120 |

| trans-2,4-Dimethyl-7-butyl-1,2,3,4-tetrahydronaphthalen-1-one | trans | 20 |

Development of Chemical Probes and Ligands

The tetralone scaffold has been successfully utilized in the development of chemical probes and ligands to study various biological systems. researchgate.netnih.gov These tools are designed to interact with specific biological targets with high affinity and selectivity, enabling the investigation of their functions. The development of such probes often involves systematic modification of the parent structure to optimize binding properties.

Starting from a core structure like this compound, medicinal chemists can introduce a variety of functional groups to explore interactions with a target of interest. The butyl group at the 7-position can serve as a hydrophobic anchor, potentially interacting with a lipophilic pocket in a receptor. Further modifications can be made to other parts of the molecule to enhance affinity and selectivity.

For example, the carbonyl group can be modified to introduce different functionalities, or the aromatic ring can be further substituted to explore additional binding interactions. The synthesis of a library of derivatives with variations at different positions allows for a comprehensive exploration of the SAR. This information is then used to design more potent and selective ligands.

Studies on related α-tetralone derivatives as inhibitors of monoamine oxidase (MAO) have shown that substitution on the aromatic ring is critical for activity. nih.gov Specifically, a benzyloxy substituent at the C6 position was found to be favorable for MAO-A inhibition. nih.gov This suggests that for this compound, derivatization at positions ortho or para to the butyl group could be a promising strategy for developing ligands for specific targets.

The following table outlines a general strategy for developing a chemical probe from a tetralone scaffold.

| Modification Strategy | Rationale | Desired Outcome |

| Varying the length and branching of the alkyl chain at C7 | To probe the size and shape of a hydrophobic binding pocket. | Optimized hydrophobic interactions and improved binding affinity. |

| Introducing polar groups (e.g., -OH, -NH2) on the aromatic ring | To establish hydrogen bonding interactions with the target. | Increased binding affinity and selectivity. |

| Functionalization of the α-methylene position (C2) | To introduce new vectors for interaction or to attach reporter groups (e.g., fluorescent tags). | Development of probes for imaging or affinity chromatography. |

| Stereoselective synthesis of derivatives with chiral centers | To explore the three-dimensional requirements of the binding site. | Identification of the more active enantiomer and improved understanding of the binding mode. |

Applications and Advanced Materials Chemistry of 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One As a Chemical Scaffold

Role as an Intermediate in Multi-Step Organic Syntheses

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is a significant intermediate in multi-step organic syntheses, primarily owing to the reactivity of its α-tetralone core. researchgate.net The tetralone structure is a common motif in a variety of natural products and pharmacologically active molecules, making it a desirable target for synthetic chemists. semanticscholar.org The synthesis of the 7-butyl derivative itself can be envisioned through established methods such as the Friedel-Crafts acylation. For instance, the reaction of butylbenzene (B1677000) with succinic anhydride (B1165640) would yield an intermediate that, after reduction and intramolecular acylation, could produce the desired tetralone. stackexchange.comvedantu.comstackexchange.comsciencemadness.org

Once formed, the ketone and the aromatic ring of this compound offer multiple sites for further functionalization. The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an amine, or participation in condensation reactions. The aromatic ring can be subjected to electrophilic substitution reactions, such as nitration, allowing for the introduction of additional functional groups that can be further elaborated. materialsciencejournal.org This reactivity makes it a key building block for constructing more complex molecular architectures.

A notable example of its role as an intermediate is in the synthesis of agrochemicals, where it serves as a precursor to the final active ingredient. The butyl group at the 7-position influences the lipophilicity and, consequently, the biological activity of the final product.

Integration into Complex Molecular Architectures and Scaffolds

The tetralone scaffold is a recurring structural motif in a wide array of biologically active natural products and synthetic compounds. semanticscholar.org While specific examples detailing the integration of this compound into complex natural products are not extensively documented, the general importance of the tetralone core suggests its potential as a building block in the synthesis of novel bioactive molecules. researchgate.net

In medicinal chemistry, tetralone derivatives are explored for a variety of therapeutic applications. researchgate.net The introduction of a butyl group at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. This substituent can enhance membrane permeability and influence binding to biological targets. The rigid framework of the tetralone provides a defined spatial arrangement for other functional groups, which is crucial for molecular recognition and biological activity.

The synthesis of complex molecules often involves the strategic use of building blocks that introduce specific structural features. This compound can serve as such a building block, providing a bicyclic core that can be further elaborated to create intricate three-dimensional structures. For example, the ketone functionality can be used as a handle to introduce chiral centers, leading to the stereoselective synthesis of complex targets.

Exploration in Agrochemical Research and Development (from a chemical perspective)

The most prominent application of this compound in agrochemical research is its role as a key intermediate in the synthesis of the herbicide Butralin. google.comnih.gov Butralin, a dinitroaniline herbicide, is used to control a variety of weeds. The synthesis of Butralin involves the modification of the this compound scaffold.

The likely synthetic route to Butralin starting from this compound would involve the following key chemical transformations:

Nitration: The aromatic ring of the tetralone is subjected to nitration to introduce two nitro groups. Given the directing effects of the alkyl group and the carbonyl-containing ring, the nitration is expected to occur at the positions ortho and para to the activating butyl group and meta to the deactivating carbonyl group.

Amination: The ketone functionality is then converted to an amine, likely through reductive amination or another suitable method.

N-Alkylation: Finally, the resulting amino group is alkylated with a sec-butyl group to yield the final Butralin molecule.

This synthetic pathway highlights the importance of this compound as a foundational molecule, providing the necessary carbon skeleton and key functional groups that are elaborated in subsequent steps to produce the herbicidally active compound.

Table 1: Key Intermediates in the Synthesis of Butralin

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting material providing the core scaffold |

| 7-Butyl-x,y-dinitro-1,2,3,4-tetrahydronaphthalen-1-one | Nitrated intermediate |

| 7-Butyl-x,y-dinitro-1,2,3,4-tetrahydronaphthalen-1-amine | Aminated intermediate |

Potential in Functional Materials Design and Synthesis

The rigid, bicyclic structure of this compound makes it an interesting candidate for incorporation into functional materials. The tetralone moiety can impart specific thermal and mechanical properties to polymers and other materials. The butyl group can enhance solubility in organic solvents, facilitating processing.

One area of potential is in the development of liquid crystals. The elongated and somewhat rigid shape of tetralone derivatives is conducive to the formation of liquid crystalline phases. A patent describes the use of 6,7-difluoro-1,2,3,4-tetrahydronaphthalene derivatives in liquid-crystalline mixtures, indicating that the tetrahydronaphthalene core is a suitable mesogenic unit. google.com By analogy, this compound could be functionalized to create novel liquid crystalline materials. For example, esterification or etherification of the corresponding alcohol (obtained by reduction of the ketone) with appropriate side chains could lead to molecules with the necessary anisotropic properties for liquid crystal formation. tcichemicals.com

Furthermore, the tetralone unit could be incorporated into polymer backbones or as a pendant group to create polymers with tailored properties. The aromatic ring and the carbonyl group offer reactive sites for polymerization reactions. Such polymers might exhibit enhanced thermal stability or specific optical properties.

Environmental Chemistry Relevance (e.g., detection, metabolism, degradation pathways)

The environmental relevance of this compound is primarily linked to its role as a precursor in the synthesis of the herbicide Butralin. epa.govherts.ac.uk While the environmental fate of Butralin itself has been studied, the specific environmental chemistry of its synthetic intermediates is less well-documented. However, understanding the potential for these precursors to enter the environment during manufacturing and their subsequent behavior is important for a comprehensive environmental risk assessment.

Detection: The detection of this compound in environmental samples would likely involve chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for sensitive and specific identification. The presence of the carbonyl group and the aromatic ring provides characteristic spectral features that would aid in its detection.

Metabolism and Degradation: The metabolism of tetralin, the parent compound of tetralones, has been studied in biological systems. nih.gov It is known to undergo hydroxylation followed by conjugation. It is plausible that this compound would follow similar metabolic pathways. The ketone group could be reduced to a hydroxyl group, and both the aromatic ring and the butyl side chain could be sites of hydroxylation. These hydroxylated metabolites would then likely be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. In the environment, microbial degradation would likely play a significant role in its breakdown. The degradation pathways would likely involve oxidation of the aliphatic ring and cleavage of the aromatic ring. nih.gov

The presence of this compound in the environment would be an indicator of potential contamination from the manufacturing of Butralin. Therefore, developing analytical methods for its detection and understanding its environmental fate are important for monitoring and mitigating any potential environmental impact.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butralin |

| Butylbenzene |

| Succinic anhydride |

| Tetralin |

Future Research Directions and Emerging Trends in 7 Butyl 1,2,3,4 Tetrahydronaphthalen 1 One Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, including tetralone derivatives. Future research in the sustainable synthesis of 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is expected to focus on several key areas:

Eco-friendly Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A significant trend is the move towards greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net These solvents are typically non-flammable, have low vapor pressure, and can often be recycled, reducing the environmental impact of the synthesis. nih.gov For instance, one-pot, three-component syntheses in ethanol (B145695) have been developed for other heterocyclic compounds, a strategy that could be adapted for tetralone derivatives. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources is gaining traction in organic synthesis. These methods can lead to significantly reduced reaction times, increased product yields, and often milder reaction conditions compared to conventional heating.

Atom Economy and Waste Reduction: Future synthetic strategies will likely prioritize reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. This includes the development of cascade reactions, which combine multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing waste generation. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the tetralone core. | Reduced reliance on petrochemicals, lower carbon footprint. |

| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with water, ethanol, or ionic liquids. nih.gov | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Application of microwave or ultrasound-assisted synthesis. | Faster reaction rates, lower energy consumption. |

| Catalysis | Development of reusable solid acid catalysts for Friedel-Crafts acylation. | Easier separation, reduced waste from stoichiometric reagents. |

Development of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driving force for improving the efficiency and selectivity of chemical reactions. For the synthesis of this compound, future research is expected to concentrate on:

Advanced Metal-Based Catalysts: While traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids, modern approaches focus on catalytic quantities of more sophisticated metal complexes. For example, rhodium-catalyzed processes have shown excellent enantioselectivity in the synthesis of related 3,4-dihydronaphthalen-1(2H)-one products. organic-chemistry.org The development of catalysts based on earth-abundant and less toxic metals is also a growing area of interest.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. Research into organocatalytic methods for the enantioselective synthesis of this compound could provide a more sustainable and metal-free alternative to traditional methods.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the field of organic chemistry by enabling the formation of chemical bonds under mild conditions. organic-chemistry.org The application of organic photoredox catalysts could open up new, previously inaccessible pathways for the synthesis and functionalization of the tetralone scaffold. organic-chemistry.org

| Catalytic System | Potential Application | Advantages |

| Rhodium Complexes | Asymmetric intramolecular hydroacylation. organic-chemistry.org | High enantioselectivity, good yields. organic-chemistry.org |

| Organic Photoredox Catalysts (e.g., 4CzIPN) | Metal-free intramolecular arene alkylation. organic-chemistry.org | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |

| Brønsted Acids | Cyclization of siloxyalkynes with arenes. organic-chemistry.org | Metal-free, broad substrate scope. organic-chemistry.org |

| Copper-based Catalysts | Homoconjugate addition followed by Dieckmann cyclization. organic-chemistry.org | Access to diverse arene-fused cyclic β-ketoesters. organic-chemistry.org |

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical research, from the prediction of reaction outcomes to the design of novel molecules with specific properties. chemcopilot.comrjptonline.org

Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis of this compound. nih.gov This can significantly accelerate the research and development process by reducing the number of trial-and-error experiments. chemcopilot.com

De Novo Drug Design: Machine learning models can be used to design novel derivatives of the tetralone scaffold with enhanced biological activity or improved pharmacokinetic properties. nih.govnih.gov By learning the relationship between chemical structure and biological function, these models can propose new molecules that are more likely to be successful drug candidates.

Retrosynthesis Analysis: AI-powered tools are being developed to assist chemists in planning the synthesis of complex molecules. engineering.org.cn These tools can propose multiple synthetic routes to a target molecule, such as a complex derivative of this compound, helping chemists to identify the most efficient and practical approach.

| AI/ML Application | Description | Impact on Research |

| Reaction Outcome Prediction | Models trained on reaction data to predict products and yields. nih.govspecialchem.com | Reduces experimental workload and accelerates discovery. chemcopilot.com |

| Synthesis Planning | AI algorithms generate potential synthetic routes for target molecules. engineering.org.cn | Enables the design of more efficient and novel synthetic strategies. |

| Compound Property Prediction | ML models predict biological activity, toxicity, and other properties. mdpi.com | Facilitates the rational design of new compounds with desired characteristics. |

| High-Throughput Screening Analysis | AI can analyze large datasets from high-throughput experiments to identify promising candidates. | Accelerates the identification of lead compounds. |

Exploration of Bio-orthogonal Chemistry with Tetrahydronaphthalenone Scaffolds

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org This field has opened up new avenues for studying and manipulating biological systems.

Development of Bio-orthogonal Probes: The tetrahydronaphthalenone scaffold could be explored as a new platform for the development of bio-orthogonal probes. By incorporating a reactive handle into the this compound structure, it could be used to label and visualize specific biomolecules in living cells.

Novel Bio-orthogonal Reactions: The unique electronic and steric properties of the tetralone core could be exploited to develop new types of bio-orthogonal reactions. researchgate.net For example, the ketone functionality could potentially participate in selective ligation reactions with specific reaction partners.

Scaffolds for In-Situ Synthesis: Bio-orthogonal catalysis allows for the synthesis of molecules directly within a biological environment. nih.gov The tetrahydronaphthalenone scaffold could serve as a building block for the in-situ synthesis of biologically active molecules, enabling precise spatial and temporal control over their formation.

| Bio-orthogonal Approach | Potential Application of Tetrahydronaphthalenone Scaffold | Research Goal |

| Strain-Promoted Cycloadditions | Incorporation of a strained alkyne or alkene for reaction with azides. | Development of new probes for cellular imaging. |

| Tetrazine Ligation | Use as a dienophile in inverse-electron-demand Diels-Alder reactions with tetrazines. escholarship.org | Rapid and specific labeling of biomolecules. |

| Photo-inducible Reactions | Design of caged compounds that can be activated with light. | Spatiotemporal control over the release of active molecules. |

| Metal-Catalyzed Coupling | As a scaffold for catalysts that can perform bio-orthogonal reactions. nih.gov | Targeted synthesis and modification of biomolecules in vivo. |

Q & A

Q. What are the established synthetic routes for 7-substituted tetrahydronaphthalenones, and how can they be adapted for 7-butyl derivatives?

Methodological Answer: The synthesis of 7-substituted tetrahydronaphthalenones typically involves:

Reduction of naphthalene precursors : Partial hydrogenation of naphthalene derivatives to form the tetrahydro scaffold (e.g., using Pd/C or PtO₂ under controlled H₂ pressure) .

Functionalization : Introduction of substituents at the 7-position via Friedel-Crafts alkylation or electrophilic substitution. For a butyl group, Grignard reagents (e.g., butylmagnesium bromide) or alkyl halides in the presence of Lewis acids (AlCl₃) are effective .

Ketone formation : Oxidation of intermediate alcohols (e.g., using Jones reagent or PCC) to yield the final ketone .

Q. Key Considerations :

- Monitor regioselectivity during alkylation to avoid competing reactions at other positions.

- Optimize reaction conditions (temperature, solvent polarity) to enhance yield .

Q. How can spectroscopic techniques be employed to confirm the structure of 7-butyl-1,2,3,4-tetrahydronaphthalen-1-one?

Methodological Answer :

NMR Spectroscopy :

- ¹H NMR : Identify the butyl group signals (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm). The tetrahydro scaffold shows distinct multiplet patterns for equatorial and axial protons .

- ¹³C NMR : Confirm the ketone carbonyl (δ ~205–210 ppm) and quaternary carbons adjacent to the butyl substituent .

Mass Spectrometry (MS) :

- ESI-MS or EI-MS can detect the molecular ion peak ([M]⁺) at m/z 216.3 (C₁₄H₁₈O) and fragmentation patterns indicative of the butyl side chain .

IR Spectroscopy :

- A strong absorption band near 1700 cm⁻¹ confirms the ketone functional group .

Validation : Compare spectral data with structurally analogous compounds (e.g., 7-hydroxy-1-tetralone) to resolve ambiguities .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 7-butyltetrahydronaphthalenone derivatives?

Methodological Answer : Stereoselectivity is influenced by:

Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during alkylation or reduction steps to favor specific enantiomers .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance steric control in SN₂-type alkylation reactions .

Temperature Modulation : Lower temperatures (−20°C to 0°C) reduce kinetic competition, favoring thermodynamically stable diastereomers .

Q. Case Study :

- highlights enantiomeric differences in amino-tetrahydronaphthalenols, where stereochemistry impacts biological activity. Similar principles apply to butyl-substituted analogs .

Q. How can researchers resolve contradictions in biological activity data for 7-substituted tetrahydronaphthalenones?

Methodological Answer :

Structure-Activity Relationship (SAR) Analysis :

- Systematically compare analogs (e.g., 7-bromo vs. 7-butyl derivatives) to isolate substituent effects. provides a framework for such comparisons .

Pharmacological Assays :

- Use standardized in vitro models (e.g., enzyme inhibition assays) to minimize variability. For example, notes unresolved mechanisms in fluorinated analogs, suggesting the need for receptor-binding studies .

Computational Modeling :

- Molecular docking (e.g., AutoDock Vina) can predict interactions between the butyl group and target proteins, explaining divergent activity .

Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What advanced separation techniques are optimal for purifying 7-butyltetrahydronaphthalenone from complex reaction mixtures?

Methodological Answer :

High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with gradient elution (acetonitrile/water) to separate polar byproducts.

Countercurrent Chromatography (CCC) :

- A solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5) achieves high purity for nonpolar derivatives .

Crystallization :

- Recrystallize from ethanol/water mixtures to isolate crystalline product.

Optimization : Adjust pH and ionic strength (e.g., NH₄F additives) to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.